molecular formula C12H9BrO2 B1288067 2-Bromo-1-[4-(2-furyl)phenyl]ethanone CAS No. 868755-47-9

2-Bromo-1-[4-(2-furyl)phenyl]ethanone

Cat. No.: B1288067
CAS No.: 868755-47-9
M. Wt: 265.1 g/mol
InChI Key: SONOLDBWXMKWPY-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(2-furyl)phenyl]ethanone is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

2-Bromo-1-[4-(2-furyl)phenyl]ethanone serves as a precursor in the synthesis of a wide range of chemically and pharmacologically significant compounds. A study outlined the synthetic route for creating 3-halo-2-(2-furyl)-6-chloro substituted chromones, showcasing its role in the development of compounds with potential therapeutic applications (S. S. Thakare, 2014). Similarly, its utility in the synthesis of novel 4-furyl substituted 3-imidazoline 3-oxides highlights its versatility in organic synthesis (Özden Özel Güven, 2007).

Enzyme Inhibitory and Antimicrobial Activity

Derivatives of this compound have been studied for their enzyme inhibitory and antimicrobial properties, indicating its potential as a backbone for developing therapeutic agents. For instance, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives exhibited significant inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential utility in treating diseases like Alzheimer's (G. Hussain et al., 2017).

Catalysis and Material Science

The compound has also found applications in catalysis and material science, as evidenced by its use as a ligand in the alkoxycarbonylation of terminal alkynes, showcasing its contribution to the development of new catalytic systems that are efficient in synthesizing valuable carboxylic esters (A. Scrivanti et al., 2001).

Safety and Hazards

“2-Bromo-1-[4-(2-furyl)phenyl]ethanone” is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-1-[4-(2-furyl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Moreover, this compound impacts cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity. This binding is facilitated by the bromine atom and the furan ring, which interact with specific amino acid residues in the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects on enzymes. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of compensatory metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity and gene expression. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes are responsible for the oxidation and reduction of various substrates, and the inhibition of these enzymes by this compound can lead to altered metabolic flux and changes in metabolite levels. The compound also interacts with cofactors such as NADPH, which are essential for enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver, where it exerts its inhibitory effects on metabolic enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes and proteins involved in metabolic processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These interactions can affect the compound’s activity and function within the cell .

Properties

IUPAC Name

2-bromo-1-[4-(furan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONOLDBWXMKWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594482
Record name 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-47-9
Record name 2-Bromo-1-[4-(2-furanyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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